Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride
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Overview
Description
Methyl 1-(aminomethyl)-2-oxabicyclo[311]heptane-4-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves intramolecular cyclopropanation using a transition metal catalyst such as ruthenium (II) to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxabicyclo ring system provides structural rigidity. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride: Similar bicyclic structure but with a different functional group arrangement.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with applications in medicinal chemistry.
Uniqueness
Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride is unique due to its oxabicyclo ring system, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H16ClNO3 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-4-13-9(5-10)2-6(7)3-9;/h6-7H,2-5,10H2,1H3;1H |
InChI Key |
RXEJQGWZVYUPKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2(CC1C2)CN.Cl |
Origin of Product |
United States |
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